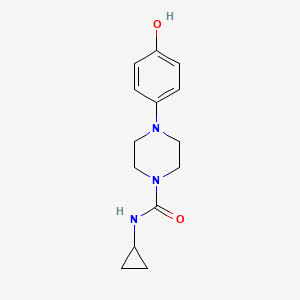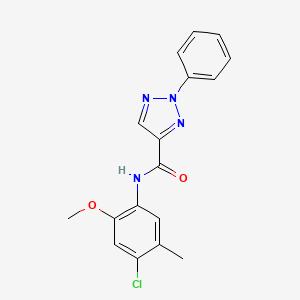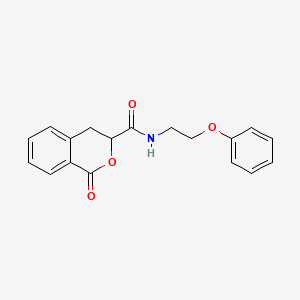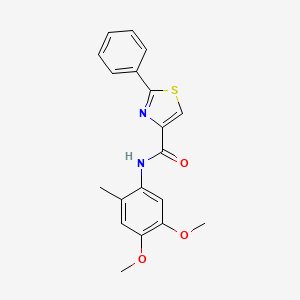
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the piperazine family. It is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide works by inhibiting the activity of GABA-AT, the enzyme responsible for breaking down GABA in the brain. This leads to an increase in the levels of GABA, which can have a calming effect and reduce anxiety and seizures. The inhibition of GABA-AT also leads to an increase in the levels of GABA in the synaptic cleft, which can enhance the inhibitory effects of GABA on postsynaptic neurons.
Biochemical and Physiological Effects
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. It has also been shown to reduce drug-seeking behavior in preclinical studies. In addition, N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide is its potent inhibitory effect on GABA-AT, which makes it a valuable tool for studying the role of GABA in the brain. However, one limitation of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings. In addition, N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has a relatively short half-life, which can limit its effectiveness in certain therapeutic applications.
Future Directions
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has shown promise as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders. Future research could focus on optimizing the synthesis and formulation of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide to improve its solubility and bioavailability. In addition, further studies could investigate the potential use of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, future research could focus on elucidating the molecular mechanisms underlying the effects of N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide on GABA metabolism and neurotransmission.
Synthesis Methods
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide can be synthesized using a variety of methods, including the reaction of 4-(4-hydroxyphenyl)piperazine-1-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide as a white crystalline solid, which can be purified by recrystallization or column chromatography.
Scientific Research Applications
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have a calming effect and reduce anxiety and seizures. N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide has also been investigated for its potential use in the treatment of cocaine addiction, as it has been shown to reduce drug-seeking behavior in preclinical studies.
properties
IUPAC Name |
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c18-13-5-3-12(4-6-13)16-7-9-17(10-8-16)14(19)15-11-1-2-11/h3-6,11,18H,1-2,7-10H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGJSWJTUPKUMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(4-hydroxyphenyl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzhydryloxy-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B7545764.png)
![N-[1-[(1,1-dioxothiolan-3-yl)-methylamino]-4-methyl-1-oxopentan-2-yl]-2-methylbenzamide](/img/structure/B7545766.png)

![[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7545784.png)




![N-ethyl-2-ethylsulfonyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7545830.png)
![1-[4-(3-Methoxy-4-methylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7545841.png)
![N,5-diethyl-N-[2-(2-methoxyanilino)-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7545843.png)
![2-(3-cyano-1,2,4-triazol-4-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7545847.png)
